molecular formula C29H28N4O4S B2455888 N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-44-1

N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2455888
CAS No.: 892381-44-1
M. Wt: 528.63
InChI Key: SYOMFSNXJIERER-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-4-18-8-5-6-11-24(18)31-25(35)16-38-29-23-13-22-20(15-34)14-30-17(2)26(22)37-28(23)32-27(33-29)19-9-7-10-21(12-19)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMFSNXJIERER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Structural Characteristics

The compound features a multi-ring system with several functional groups:

  • Hydroxymethyl group : Potentially enhances interactions with biological targets.
  • Methoxyphenyl moiety : May contribute to its hydrophobic properties and biological activity.
  • Sulfanyl acetamide : This functional group is often associated with biological activity.

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit promising anticancer properties:

  • Cytotoxicity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines such as HeLa and SMMC7404 cells.
    • For instance, a related compound demonstrated an IC50 of 15.1 µM against HeLa cells .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis and interfere with the cell cycle at the G1 phase through pathways involving caspase activation .

Antituberculosis Activity

Some derivatives of this compound have been investigated for their antituberculosis properties. The ability to interact with specific biological pathways or enzymes relevant to Mycobacterium tuberculosis suggests potential for further development as therapeutic agents .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile:

  • Target Identification : Future studies should focus on identifying specific receptors or enzymes that this compound may target.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that maintain its structural integrity while allowing for controlled synthesis .

Comparative Analysis

To better understand the potential of this compound in medicinal applications, it can be compared with other similar compounds based on their structural features and biological activities:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer15.1Apoptosis induction via caspase activation
Compound BAntituberculosisTBDEnzyme inhibition
N-(2-Ethylphenyl)...TBDTBDTBD

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of various oxime derivatives against cancer cell lines (HeLa and PC3), it was found that certain derivatives exhibited IC50 values as low as 9.1 µM against WiDr cells . This highlights the potential for compounds derived from similar structures to serve as effective anticancer agents.

Case Study 2: Mechanism Exploration

Further investigations into the mechanisms of action revealed that specific derivatives could induce cell cycle arrest and apoptosis in cancer cells through activation of key apoptotic pathways . Such findings underscore the importance of detailed mechanistic studies in advancing the therapeutic applications of these compounds.

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